An In-depth Technical Guide to N-Nitrosopiperidine-d4
An In-depth Technical Guide to N-Nitrosopiperidine-d4
Abstract
This technical guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (NPIP-d4), a deuterated isotopic analog of the well-known carcinogenic compound N-Nitrosopiperidine (NPIP). Designed for researchers, analytical scientists, and professionals in drug development, this document details the core chemical properties, synthesis, and analytical characterization of NPIP-d4. A significant focus is placed on its principal application as an internal standard in isotope dilution mass spectrometry for the precise quantification of trace-level NPIP contamination in pharmaceuticals, food products, and environmental samples. Furthermore, this guide outlines critical safety protocols and handling procedures necessary for working with this class of compounds, ensuring both experimental integrity and laboratory safety.
Introduction and Scientific Context
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine, a class of compounds recognized for their carcinogenic potential.[1] NPIP has been identified as a contaminant in various consumer products, including tobacco smoke, certain preserved foods, and, more recently, as a potential impurity in pharmaceutical products.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on the presence of such nitrosamine impurities in drug substances and products.[4][5]
The accurate and precise quantification of these impurities at trace levels presents a significant analytical challenge. Matrix effects, extraction inefficiencies, and instrument variability can all introduce significant errors in measurement. To overcome these challenges, the use of stable isotope-labeled internal standards is the gold standard in analytical chemistry.
N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterated analog of NPIP, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key difference is the foundation of its utility in Isotope Dilution Mass Spectrometry (IDMS) , a definitive quantitative technique.[6] By spiking a known quantity of NPIP-d4 into a sample, it co-elutes with the native NPIP and experiences the same analytical variations, allowing for highly accurate and precise quantification of the target analyte.[7]
Physicochemical and Isotopic Properties
The fundamental properties of N-Nitrosopiperidine-d4 are critical for its effective use as an analytical standard. The key distinction from the native compound is its increased molecular weight due to the incorporation of four deuterium atoms.
| Property | Value | Source(s) |
| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [8] |
| Synonyms | NPIP-d4, 2,2,6,6-tetradeuterio-1-nitrosopiperidine | [7] |
| CAS Number | 99389-11-4 | [7][8] |
| Molecular Formula | C₅H₆D₄N₂O | [8] |
| Molecular Weight | 118.17 g/mol | [7] |
| Monoisotopic Mass | 118.1044 Da | |
| Appearance | Light yellow oil or liquid | [2][9] |
| Isotopic Purity | Typically ≥98% (atom % D) | Vendor Specific |
| Chemical Purity | ≥98% (by GC/MS or HPLC) | [10] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | [2] |
| Storage Conditions | 2-8°C, protected from light | [10] |
Note: The properties of the non-deuterated parent compound, N-Nitrosopiperidine (CAS: 100-75-4, MW: 114.15 g/mol ), are well-documented and serve as a baseline.[2]
Synthesis and Quality Control Workflow
The synthesis of NPIP-d4 is a multi-step process designed to ensure high isotopic incorporation at specific molecular positions and maintain high chemical purity.
Synthetic Pathway Overview
The most common synthetic route involves two key stages: deuteration of the piperidine ring followed by nitrosation.
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Deuteration of Piperidine: The process typically starts with piperidine. The deuterium atoms are introduced at the alpha-positions (C2 and C6) to the nitrogen atom. This is often achieved through methods like acid-catalyzed H/D exchange in heavy water (D₂O) or by reduction of a suitable precursor with a deuterium source. The selection of the 2,2,6,6-positions is strategic; it ensures the deuterium labels are stable and not readily exchangeable under typical analytical conditions.
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Nitrosation: The resulting piperidine-d4 intermediate is then reacted with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, to introduce the nitroso (-N=O) group onto the piperidine nitrogen.
The final product is purified using chromatographic techniques to remove unreacted starting materials and byproducts, ensuring a high-purity analytical standard.
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for NPIP-d4.
Analytical Characterization and Quality Control
Rigorous quality control is paramount. The identity, purity, and isotopic enrichment of each batch must be confirmed.
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Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight and fragmentation pattern. For NPIP-d4, the molecular ion ([M]⁺) peak is expected at m/z 118, a +4 Da shift from the native NPIP at m/z 114. The fragmentation pattern should be consistent with the parent compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the C2 and C6 positions, verifying the location of deuterium incorporation. ¹³C NMR confirms the carbon skeleton.
Application in Isotope Dilution Mass Spectrometry (IDMS)
The primary and most critical application of NPIP-d4 is as an internal standard for the quantification of NPIP.[7]
The Principle of IDMS
IDMS is a highly accurate quantification method that corrects for sample loss during preparation and analysis. The process involves adding a known amount of the isotopically labeled standard (NPIP-d4) to the unknown sample before any extraction or cleanup steps. The native analyte (NPIP) and the labeled standard are then extracted and analyzed together, typically by GC-MS or LC-MS.[6][11] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss during sample processing affects both compounds equally. The concentration of the native NPIP is calculated based on the ratio of the instrument response of the native analyte to the labeled standard.
Experimental Workflow for Nitrosamine Analysis
Caption: Workflow for NPIP Quantification using IDMS.
Step-by-Step Protocol: Quantification in a Pharmaceutical Matrix
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Standard Preparation: Prepare a stock solution of NPIP-d4 in a suitable solvent (e.g., methanol) at a certified concentration. Create working solutions by serial dilution.
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Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the NPIP-d4 working solution to the sample. The amount should be chosen to be of a similar order of magnitude as the expected NPIP concentration.
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Extraction: Add extraction solvent (e.g., methanol or dichloromethane), vortex thoroughly, and centrifuge to separate the solid matrix.
-
Cleanup (if necessary): The supernatant may be further cleaned using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Analysis: Inject the final extract into an LC-MS/MS or GC-MS system.
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Quantification: Monitor the specific mass transitions for both NPIP and NPIP-d4. Calculate the response ratio and determine the concentration of NPIP in the original sample against a calibration curve prepared with known concentrations of NPIP and a fixed concentration of NPIP-d4.
Safety, Handling, and Disposal
N-Nitrosopiperidine and its deuterated analog must be handled with extreme caution as they are classified as probable human carcinogens.[1][3]
Hazard Identification
-
Toxicity: Suspected carcinogen.[3] Toxic if swallowed.
-
Exposure Routes: Inhalation, skin absorption, ingestion.[3]
-
Stability: Stable under recommended storage conditions but can decompose when heated, emitting toxic fumes of nitrogen oxides.[1][12] Sensitive to UV light.
Mandatory Handling Procedures
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Check for breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and laundered professionally.
-
-
Weighing: Handle as a potent compound. Use a ventilated balance enclosure or perform weighing within the fume hood.
Storage and Disposal
-
Storage: Store in a tightly sealed container at 2-8°C in a designated, marked area for carcinogens. Protect from light.
-
Disposal: All waste, including contaminated PPE, glassware, and solutions, must be treated as hazardous chemical waste. It should be collected in sealed, labeled containers for disposal by certified hazardous waste personnel. Do not discharge to drains.[12] A common laboratory decontamination procedure involves chemical degradation using reagents like aluminum-nickel alloy powder in an alkaline solution.[13]
Conclusion
N-Nitrosopiperidine-d4 is an indispensable tool for the accurate and reliable quantification of its carcinogenic, non-labeled analog. Its synthesis and quality control demand rigorous standards to ensure its utility in high-sensitivity analytical methods like IDMS. For researchers in pharmaceutical development, food safety, and environmental science, the correct use of NPIP-d4 is fundamental to generating defensible data that meets stringent regulatory requirements. Adherence to strict safety protocols is non-negotiable to mitigate the significant health risks associated with handling this class of compounds.
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Veeprho. (n.d.). N-Nitrosopiperidine-D4. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). N-Nitrosopiperidine-d4 - MSDS. Retrieved from [Link]
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Boyd, R. K., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
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Lunn, G., et al. (1981). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]
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